4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime
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Overview
Description
4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime is an organic compound that features a phenyl group, a phenylsulfonyl group, and an oxime functional group
Scientific Research Applications
4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
The synthesis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime typically involves multiple steps. One common method includes the reaction of 4-phenyl-2-butenal with phenylsulfonyl chloride in the presence of a base to form the intermediate 4-phenyl-2-(phenylsulfonyl)-3-butenal. This intermediate is then treated with hydroxylamine hydrochloride to yield the final product, this compound. The reaction conditions often involve solvents such as dichloromethane or ethanol and may require temperature control to optimize yield and purity .
Chemical Reactions Analysis
4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like dimethyldioxirane, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylsulfonyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime can be compared with similar compounds such as:
4-Phenyl-2,2’-bis(phenylsulfonyl)butane: This compound features two phenylsulfonyl groups and has different reactivity and applications.
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds have a similar sulfonyl group but differ in their core structure and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(NZ)-N-[(E)-2-(benzenesulfonyl)-4-phenylbut-3-enylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-17-13-16(12-11-14-7-3-1-4-8-14)21(19,20)15-9-5-2-6-10-15/h1-13,16,18H/b12-11+,17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFXRQKFVUEUFL-VBEVGYOXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C=NO)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(/C=N\O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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